molecular formula C8H10F3N3O B8516305 Imidazo[1,5-a]pyrazine-1-methanol,5,6,7,8-tetrahydro-3-(trifluoromethyl)-

Imidazo[1,5-a]pyrazine-1-methanol,5,6,7,8-tetrahydro-3-(trifluoromethyl)-

Cat. No.: B8516305
M. Wt: 221.18 g/mol
InChI Key: VUHSMYOXEILBCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,5-a]pyrazine-1-methanol,5,6,7,8-tetrahydro-3-(trifluoromethyl)- is a useful research compound. Its molecular formula is C8H10F3N3O and its molecular weight is 221.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Imidazo[1,5-a]pyrazine-1-methanol,5,6,7,8-tetrahydro-3-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidazo[1,5-a]pyrazine-1-methanol,5,6,7,8-tetrahydro-3-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H10F3N3O

Molecular Weight

221.18 g/mol

IUPAC Name

[3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-yl]methanol

InChI

InChI=1S/C8H10F3N3O/c9-8(10,11)7-13-5(4-15)6-3-12-1-2-14(6)7/h12,15H,1-4H2

InChI Key

VUHSMYOXEILBCI-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C(N=C2C(F)(F)F)CO)CN1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate 3b (315 mg, 1.26 mmol) was dissolved in 10 mL of ethanol, followed by addition of sodium borohydride (240 mg, 6.33 mmol). After stirring for 12 hours, the reaction mixture was added dropwise with 2 M hydrochloric acid until no gas was generated in the reaction mixture. The reaction mixture was concentrated under reduced pressure to obtain the crude [3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-yl]methanol 6a (230 mg) as a white solid. The product was used directly in the next reaction without purification.
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.